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carbaldehyde

Cat. No.: B1616839 Get Quote

Introduction: Unveiling a Versatile Heterocyclic
Building Block
6-Methoxybenzofuran-2-carbaldehyde, identified by CAS number 53860-74-5, is a

heterocyclic aromatic aldehyde that has garnered significant interest within the scientific

community.[1] Its structure, featuring a benzofuran core substituted with a methoxy group at the

6-position and a highly reactive carbaldehyde (formyl) group at the 2-position, makes it a

pivotal intermediate in synthetic organic chemistry.[1] The benzofuran scaffold is a privileged

structure found in a multitude of natural products and pharmacologically active compounds,

exhibiting a wide range of biological activities including anticancer, antimicrobial, anti-

inflammatory, and antiviral properties.[1][2][3] Consequently, 6-Methoxybenzofuran-2-
carbaldehyde serves as a crucial starting material for the synthesis of more complex

molecules, enabling researchers in drug discovery and materials science to explore novel

chemical entities with tailored properties.[1] This guide provides a comprehensive overview of

its synthesis, chemical behavior, and applications, offering field-proven insights for researchers

and developers.

Physicochemical and Spectroscopic Profile
The unique arrangement of functional groups in 6-Methoxybenzofuran-2-carbaldehyde
dictates its physical properties and spectroscopic signature.[1] A summary of its key identifiers

and properties is presented below.
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Table 1: Core Properties of 6-Methoxybenzofuran-2-carbaldehyde

Property Value Source(s)

CAS Number 53860-74-5 [1][4][5]

Molecular Formula C₁₀H₈O₃ [1][4]

Molecular Weight 176.17 g/mol [1][4]

IUPAC Name
6-methoxy-1-benzofuran-2-

carbaldehyde
[1]

Physical Form Solid [4][6]

Melting Point 78-80 °C

Boiling Point 296.0 ± 20.0 °C at 760 mmHg

SMILES
COC1=CC2=C(C=C1)C=C(O2

)C=O
[1]

InChI Key
GOFAYQFZGHXFTL-

UHFFFAOYSA-N
[1][4]

Spectroscopic Data Interpretation
While specific analytical data is often proprietary to the supplier, the structure of 6-
Methoxybenzofuran-2-carbaldehyde allows for a predictable spectroscopic profile essential

for its identification and characterization.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the

aldehyde proton (highly deshielded, ~9.5-10.0 ppm), the methoxy group protons (a singlet

around 3.8-4.0 ppm), and a set of aromatic protons on both the benzene and furan rings,

exhibiting characteristic coupling patterns.

¹³C NMR: The carbon NMR would prominently feature the aldehyde carbonyl carbon (~180-

190 ppm), carbons of the aromatic rings, and the methoxy carbon (~55-60 ppm).

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong carbonyl (C=O)

stretching vibration from the aldehyde group, typically found around 1680-1700 cm⁻¹. Other
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key signals include C-O stretching from the methoxy and furan ether linkages, and C-H

stretching from the aromatic rings.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+)

corresponding to its molecular weight of approximately 176.17 g/mol .

Synthesis: Constructing the Benzofuran Core
The synthesis of 6-Methoxybenzofuran-2-carbaldehyde relies on established methodologies

for constructing the benzofuran ring system and introducing the formyl group. The Vilsmeier-

Haack reaction is a particularly effective and widely used method for the formylation of

electron-rich aromatic and heterocyclic compounds.[7][8][9][10]

Primary Synthetic Pathway: The Vilsmeier-Haack
Reaction
This reaction provides a direct route to formylate the electron-rich 6-methoxybenzofuran

precursor at the C2 position. The choice of this method is driven by its efficiency and the mild

conditions required, which are compatible with the methoxy substituent.

The process involves two key stages:

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) is activated with a

halogenating agent, most commonly phosphorus oxychloride (POCl₃), to form an

electrophilic chloroiminium salt, known as the Vilsmeier reagent.[9][10]

Electrophilic Aromatic Substitution: The electron-rich benzofuran attacks the Vilsmeier

reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis

during aqueous workup yields the final aldehyde product.[8][9]
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Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.

Detailed Experimental Protocol: Vilsmeier-Haack
Formylation
This protocol is a representative example based on established chemical principles for the

Vilsmeier-Haack reaction and should be adapted and optimized under appropriate laboratory

conditions.

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen

inlet, cool N,N-Dimethylformamide (DMF, 3 equivalents) to 0°C with an ice bath.

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents)

dropwise to the cooled DMF under a nitrogen atmosphere, maintaining the temperature

below 10°C. Stir the resulting mixture for 30-60 minutes at this temperature to ensure

complete formation of the Vilsmeier reagent. The causality here is critical: the exothermic

reaction must be controlled to prevent degradation of the reagent.

Substrate Addition: Dissolve 6-methoxybenzofuran (1 equivalent) in a minimal amount of an

appropriate solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the Vilsmeier

reagent mixture.

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-70°C

for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC). The elevated
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temperature is necessary to drive the electrophilic substitution on the moderately activated

benzofuran ring.

Workup and Hydrolysis: After completion, cool the reaction mixture and pour it cautiously

onto crushed ice containing a saturated solution of sodium acetate or sodium bicarbonate.

This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic

reaction medium.

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g.,

ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is

then purified, typically by column chromatography on silica gel, to yield pure 6-
Methoxybenzofuran-2-carbaldehyde.

Chemical Reactivity and Synthetic Utility
The synthetic value of 6-Methoxybenzofuran-2-carbaldehyde lies in the reactivity of its

functional groups, which allows for a diverse range of chemical transformations.

The Aldehyde Group: As the primary reactive center, the formyl group is susceptible to:

Nucleophilic Addition: Reacts with Grignard reagents or organolithium compounds to form

secondary alcohols.

Condensation Reactions: Undergoes condensation with amines to form imines (Schiff

bases), or with active methylene compounds (e.g., malonates in Knoevenagel

condensation) to extend the carbon chain.[1]

Oxidation: Can be readily oxidized to the corresponding 6-methoxybenzofuran-2-

carboxylic acid using standard oxidizing agents like potassium permanganate or Jones

reagent.[1]

Reduction: Can be reduced to the corresponding primary alcohol, (6-methoxybenzofuran-

2-yl)methanol, using reducing agents like sodium borohydride (NaBH₄).

The Benzofuran Ring System: The aromatic core can participate in electrophilic substitution

reactions, although the existing substituents will direct the position of further
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functionalization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.smolecule.com/products/s1927861
https://pmc.ncbi.nlm.nih.gov/articles/PMC6514909/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6514909/
https://www.researchgate.net/publication/332516322_Synthesis_of_New_Derivatives_of_Benzofuran_as_Potential_Anticancer_Agents
https://www.sigmaaldrich.com/TW/zh/product/aldrich/cds021712
https://store.apolloscientific.co.uk/product/6-methoxybenzofuran-2-carbaldehyde
https://store.apolloscientific.co.uk/product/6-methoxybenzofuran-2-carbaldehyde
https://www.sigmaaldrich.com/JP/ja/product/aldrich/cds021712
https://www.chemistrysteps.com/vilsmeier-haack-reaction/
https://www.organic-chemistry.org/namedreactions/vilsmeier-reaction.shtm
https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction
https://www.researchgate.net/publication/265515022_Reactivity_of_Benzofuran_Derivatives
https://www.benchchem.com/product/b1616839#6-methoxybenzofuran-2-carbaldehyde-cas-number-53860-74-5
https://www.benchchem.com/product/b1616839#6-methoxybenzofuran-2-carbaldehyde-cas-number-53860-74-5
https://www.benchchem.com/product/b1616839#6-methoxybenzofuran-2-carbaldehyde-cas-number-53860-74-5
https://www.benchchem.com/product/b1616839#6-methoxybenzofuran-2-carbaldehyde-cas-number-53860-74-5
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1616839?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1616839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1616839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

